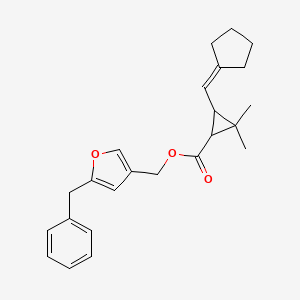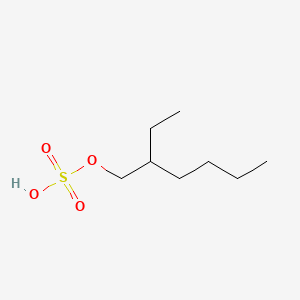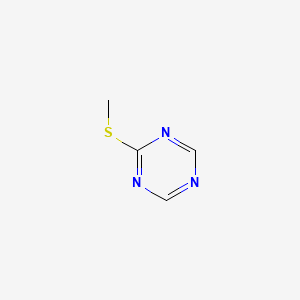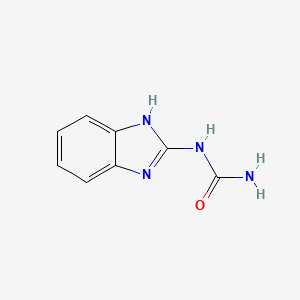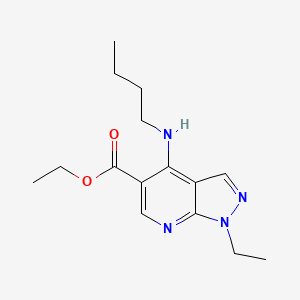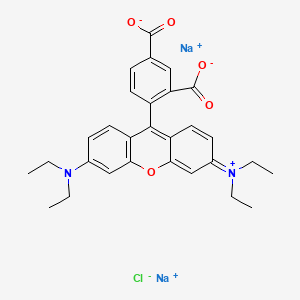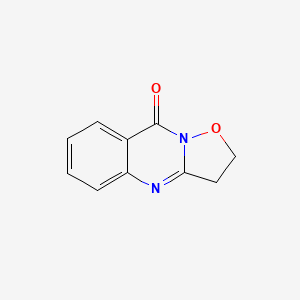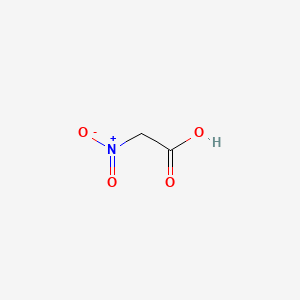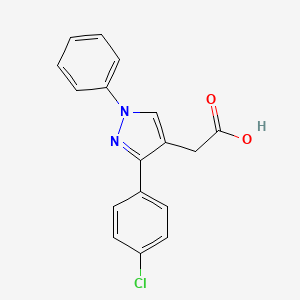
Lonazolac
Vue d'ensemble
Description
Lonazolac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds. It is known for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. The chemical structure of this compound includes a pyrazole ring substituted with a phenyl group and a chlorophenyl group, making it a unique and potent anti-inflammatory agent .
Applications De Recherche Scientifique
Lonazolac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying inflammation and pain pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Analyse Biochimique
Biochemical Properties
Lonazolac plays a significant role in biochemical reactions, primarily through its interaction with cyclooxygenase enzymes. It is a nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, such as macrophages and neutrophils, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to a decrease in the synthesis of inflammatory mediators. Furthermore, this compound impacts cellular metabolism by altering the production of reactive oxygen species and modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in the levels of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may exert its effects through other molecular mechanisms, such as the modulation of signaling pathways and the inhibition of transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects, with no significant loss of potency. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways or the development of tolerance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as gastrointestinal irritation, renal toxicity, and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted in the urine and bile . The primary metabolic pathway involves hydroxylation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes. These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and safety profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to different tissues, including inflamed sites . This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and modulates cellular processes . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which influence its subcellular localization and activity. These modifications may direct this compound to specific compartments or organelles, further modulating its effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lonazolac typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and chlorophenyl substituents. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the phenyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Lonazolac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different substituents on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit different pharmacological properties .
Mécanisme D'action
Lonazolac exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins. By decreasing prostaglandin synthesis, this compound reduces inflammation and pain. The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and it selectively inhibits these enzymes to exert its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another NSAID that selectively inhibits cyclooxygenase-2.
Indomethacin: A nonselective NSAID that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Tepoxalin: An NSAID with dual inhibition of cyclooxygenase and lipoxygenase enzymes
Uniqueness
Lonazolac is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. Its selective inhibition of cyclooxygenase-2 makes it a valuable compound for reducing inflammation with potentially fewer gastrointestinal side effects compared to nonselective NSAIDs .
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUQHFRQHBLHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75821-71-5 (calcium salt) | |
| Record name | Lonazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046151 | |
| Record name | Lonazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53808-88-1 | |
| Record name | Lonazolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53808-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonazolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lonazolac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lonazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lonazolac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONAZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Lonazolac?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, this compound reduces prostaglandin synthesis, thus mitigating inflammation. []
Q2: Beyond COX inhibition, does this compound impact other biological pathways?
A2: Research indicates this compound can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []
Q4: Is there spectroscopic data available for characterizing this compound?
A4: Various analytical techniques have been employed to characterize this compound. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing this compound and its metabolites in biological samples. [, , ]
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of this compound in synovial fluid has been reported to be approximately half of that in serum. [, ]
Q6: What is the metabolic pathway of this compound?
A6: this compound undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in this compound's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []
Q7: How is this compound eliminated from the body?
A7: this compound and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of this compound is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of this compound has been observed with multiple dosing. []
Q8: What in vitro models have been used to evaluate this compound's activity?
A8: this compound's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate this compound's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight this compound's potential to modulate immune responses, suggesting further research in this area is warranted.
Q9: What animal models have been employed to investigate this compound's efficacy?
A9: this compound's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, this compound effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate this compound's potential as an anti-inflammatory agent. Furthermore, this compound exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []
Q10: Have there been clinical trials investigating the efficacy of this compound?
A10: Several clinical trials have evaluated the efficacy and safety of this compound in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with this compound treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []
Q11: Have there been attempts to develop targeted delivery systems for this compound?
A11: Researchers have explored incorporating this compound into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with this compound showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing this compound's therapeutic efficacy and minimizing off-target effects.
Q12: What analytical methods are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure this compound concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.
Q13: Are there established methods for detecting this compound metabolites?
A13: Researchers have developed methods for simultaneously analyzing this compound and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of this compound's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.
Q14: What is the historical context of this compound's development?
A14: this compound emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.
Q15: Are there alternative drugs or treatment strategies for the indications where this compound is used?
A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



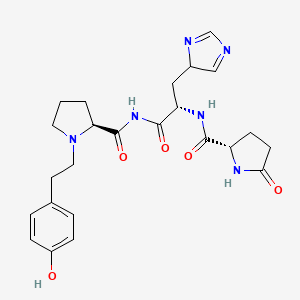
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)
![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)
